

Spectroscopic Analysis of 2,4-Dichlorobenzyl Isothiocyanate: A Technical Overview

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Compound of Interest

Compound Name: *2,4-Dichlorobenzyl isothiocyanate*

Cat. No.: *B101760*

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Introduction

2,4-Dichlorobenzyl isothiocyanate is a molecule of interest within synthetic chemistry and drug discovery, belonging to the versatile class of isothiocyanates known for their biological activities. A thorough spectroscopic analysis is fundamental to confirm its chemical identity, purity, and structure. This technical guide provides a summary of the expected spectroscopic characteristics of **2,4-Dichlorobenzyl isothiocyanate** based on the analysis of its constituent functional groups and related compounds.

While specific experimental data for **2,4-Dichlorobenzyl isothiocyanate** is not readily available in public literature, this guide will infer the expected spectroscopic behavior to aid researchers in its identification and characterization.

Chemical Structure and Spectroscopic Correlation

The structure of **2,4-Dichlorobenzyl isothiocyanate**, with key protons and carbons labeled for spectroscopic discussion, is presented below. The dichlorinated aromatic ring and the isothiocyanate functional group each produce characteristic signals in various spectroscopic techniques.

Caption: Chemical structure of **2,4-Dichlorobenzyl isothiocyanate**.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for **2,4-Dichlorobenzyl isothiocyanate** based on established principles and data from analogous compounds.

Table 1: Predicted ^1H NMR Spectral Data

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Notes
CH ₂	~4.8 - 5.0	Singlet (s)	-	The methylene protons are adjacent to the electron-withdrawing isothiocyanate group and the aromatic ring.
Ar-H (H3, H5, H6)	~7.2 - 7.6	Multiplet (m)	-	The aromatic protons will exhibit complex splitting patterns due to their relative positions and coupling with each other.

Table 2: Predicted ^{13}C NMR Spectral Data

Carbon	Predicted Chemical Shift (δ , ppm)	Notes
CH ₂	~45 - 50	The benzylic carbon attached to the isothiocyanate group.
Ar-C	~127 - 135	Aromatic carbons not attached to chlorine.
Ar-C-Cl	~133 - 138	Aromatic carbons bonded to chlorine atoms.
N=C=S	~130 - 140	The isothiocyanate carbon signal is often broad and may be of low intensity, a phenomenon known as "near-silence" due to quadrupolar relaxation effects of the adjacent nitrogen atom. [1]

Table 3: Predicted Infrared (IR) Absorption Data

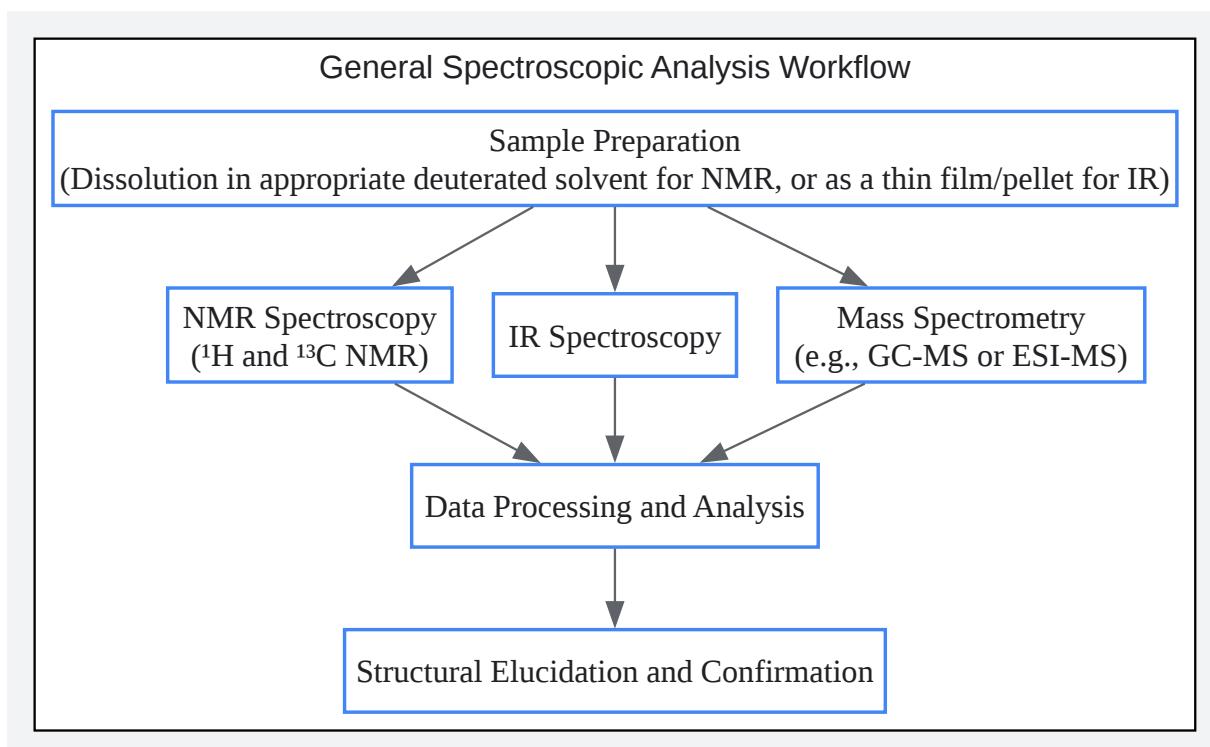
Functional Group	Predicted Absorption Range (cm ⁻¹)	Vibration Mode
-N=C=S	2000 - 2200	Asymmetric stretch (strong, characteristic band)
Aromatic C-H	3000 - 3100	Stretch
Aromatic C=C	1450 - 1600	Stretch
C-Cl	1000 - 1100	Stretch

Table 4: Predicted Mass Spectrometry (MS) Fragmentation Data

m/z	Predicted Fragment	Notes
217/219/221	[M] ⁺	Molecular ion peak, showing isotopic pattern for two chlorine atoms.
159/161	[M - NCS] ⁺	Loss of the isothiocyanate group.
125	[C ₇ H ₅ Cl] ⁺	Further fragmentation of the dichlorobenzyl cation.

Experimental Protocols

While specific experimental details for this compound are not available, the following provides a general workflow for the spectroscopic analysis of a novel synthesized compound like **2,4-Dichlorobenzyl isothiocyanate**.



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References

- 1. glaserr.missouri.edu [glaserr.missouri.edu]
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